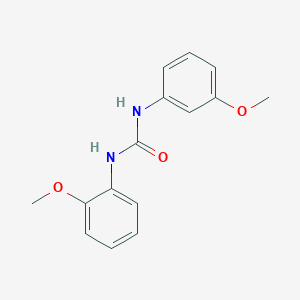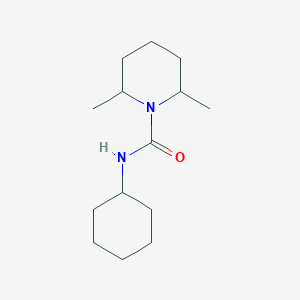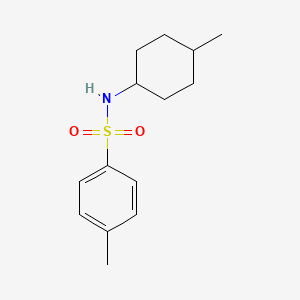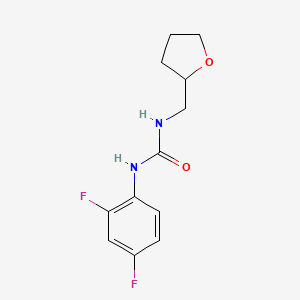![molecular formula C15H21ClN2O2 B4423172 1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4423172.png)
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane
Descripción general
Descripción
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane, also known as CPMD, is a chemical compound that belongs to the class of diazepanes. CPMD has been extensively studied for its potential use as a therapeutic agent due to its unique biological properties.
Aplicaciones Científicas De Investigación
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane has been studied for its potential use as a therapeutic agent in a variety of scientific research applications. One of the primary areas of interest is in the treatment of anxiety disorders. This compound has been shown to have anxiolytic effects in animal models, and early clinical trials have shown promise in the treatment of anxiety disorders in humans.
This compound has also been studied for its potential use in the treatment of epilepsy. Animal studies have shown that this compound has anticonvulsant properties, and early clinical trials have shown promise in the treatment of epilepsy in humans.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. This compound is thought to enhance the activity of GABA by binding to GABA receptors, which leads to an increase in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a promising therapeutic agent. This compound has been shown to have anxiolytic, anticonvulsant, and muscle relaxant properties in animal models. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive alternative to other anxiolytic and anticonvulsant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane has a number of advantages and limitations for lab experiments. One of the primary advantages is its low potential for abuse and addiction, which makes it a safer alternative to other anxiolytic and anticonvulsant drugs. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are a number of future directions for research on 1-[2-(3-chlorophenoxy)propanoyl]-4-methyl-1,4-diazepane. One area of interest is in the development of new formulations of this compound that have improved solubility and longer half-lives. This could help to improve the efficacy of this compound as a therapeutic agent.
Another area of interest is in the study of the long-term effects of this compound on the brain. While this compound has been shown to have a low potential for abuse and addiction, more research is needed to fully understand its effects on the brain over the long term.
Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in the treatment of anxiety disorders and epilepsy. While early clinical trials have shown promise, more research is needed to fully understand the potential of this compound as a therapeutic agent.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12(20-14-6-3-5-13(16)11-14)15(19)18-8-4-7-17(2)9-10-18/h3,5-6,11-12H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYETVBBGTSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methylprop-2-en-1-amine](/img/structure/B4423154.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4423175.png)
![N-benzyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423183.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4423196.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423200.png)
![N-cyclohexyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423202.png)
![N-(2-phenylethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423203.png)